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Compound of Interest

Compound Name: Acid-PEG5-C2-Boc

Cat. No.: B15620533

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis of
Acid-PEG5-C2-Boc, a heterobifunctional PEG linker crucial in the development of Proteolysis
Targeting Chimeras (PROTACS). This document outlines the synthetic pathway, detailed
experimental protocols, and characterization data to assist researchers in the successful
preparation of this key molecule.

Introduction

Acid-PEG5-C2-Boc, chemically identified as tert-butyl (2-(2-(2-(2-(2-
(carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a valuable tool in medicinal
chemistry and drug discovery. Its structure incorporates a five-unit polyethylene glycol (PEG)
chain, which enhances solubility and pharmacokinetic properties of the resulting PROTAC
molecule. One terminus features a carboxylic acid for conjugation to a target protein ligand,
while the other is protected with a tert-butoxycarbonyl (Boc) group, which can be deprotected
to reveal a primary amine for linkage to an E3 ligase ligand.

Molecular Details:
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Property Value

tert-butyl (2-(2-(2-(2-(2-
Chemical Name (carboxymethoxy)ethoxy)ethoxy)ethoxy)ethoxy)

ethyl)carbamate

t-Boc-N-amido-PEG5-acid, Boc-NH-PEG5-

Synenyms CH2COOH
CAS Number 1309460-29-4
Molecular Formula C1sH35NOg
Molecular Weight 409.47 g/mol

Synthetic Pathway

The synthesis of Acid-PEG5-C2-Boc can be achieved through a straightforward two-step
process starting from the commercially available 2-(2-(2-(2-(2-
aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol. The proposed synthetic route involves:

e Boc Protection: The primary amine of the starting material is protected using di-tert-butyl
dicarbonate (Bocz0) to yield the intermediate, tert-butyl (2-(2-(2-(2-(2-
hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate.

» Oxidation: The terminal hydroxyl group of the Boc-protected intermediate is then oxidized to
a carboxylic acid to yield the final product, Acid-PEG5-C2-Boc. An alternative to direct
oxidation is the alkylation with a haloacetic acid ester followed by hydrolysis.

Below is a DOT language representation of the synthetic pathway.

2. Oxidation (e.g., TEMPO, NaOCl)

o
‘ Alkylation (e.g., BrCH2COOtBu, NaH)
tert-butyl (2-(2-(2-(2- )ethoxy)ethoxy)ethoxy)ett | then Hydrolysis (€.g., TFA »| Acid-PEGS-C2-Boc

1. Bocz0, Base
(e.g., TEA or DIPEA)
DCM, rt

2-(2-(2-(2-(2 10xy)ethoxy)ethan-1-ol

Click to download full resolution via product page

Caption: Synthetic pathway for Acid-PEG5-C2-Boc.
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Experimental Protocols

The following are detailed experimental protocols for the synthesis of Acid-PEG5-C2-Boc.

Step 1: Synthesis of tert-butyl (2-(2-(2-(2-(2-
hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
(Intermediate 1)

Materials:
Molar Mass ( g/mol .
Reagent | Quantity Moles (mmol)
2-(2-(2-(2-(2-
Aminoethoxy)ethoxy)e
237.30 5.009g 21.07
thoxy)ethoxy)ethan-1-
ol
Di-tert-butyl
) 218.25 4.84 g 22.12
dicarbonate (Bocz20)
Triethylamine (TEA) 101.19 3.20 mL 23.18
Dichloromethane
100 mL
(DCM)
Procedure:

Dissolve 2-(2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)ethan-1-ol (5.00 g, 21.07 mmol) in
dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

To this solution, add triethylamine (3.20 mL, 23.18 mmol).

Slowly add a solution of di-tert-butyl dicarbonate (4.84 g, 22.12 mmol) in dichloromethane
(20 mL) to the reaction mixture at room temperature.

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress
by thin-layer chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
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e Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate

solution (2 x 50 mL) and brine (1 x 50 mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel (Eluent: Ethyl

acetate/Hexane gradient) to afford tert-butyl (2-(2-(2-(2-(2-

hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of Acid-PEG5-C2-Boc (Final Product)

This step can be achieved via two primary methods: direct oxidation or a two-step alkylation

and hydrolysis.

Materials:
Molar Mass ( g/mol .
Reagent | Quantity Moles (mmol)
Intermediate 1 337.42 5.00¢g 14.81
TEMPO 156.25 0.23 ¢ 1.48
Sodium hypochlorite
(NaOCl, 10-15% 74.44 As required
solution)
Sodium bromide
102.89 0.15¢ 1.48
(NaBr)
Dichloromethane
100 mL
(DCM)
Saturated aqueous
50 mL
NaHCOs
Procedure:
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 Dissolve Intermediate 1 (5.00 g, 14.81 mmol) in dichloromethane (100 mL) in a 250 mL
three-necked flask equipped with a magnetic stir bar and an addition funnel.

e Add TEMPO (0.23 g, 1.48 mmol) and sodium bromide (0.15 g, 1.48 mmol) to the solution.
e Cool the mixture to O °C in an ice bath.

e Add a solution of sodium hypochlorite (10-15% aqueous solution) dropwise while maintaining
the pH of the aqueous layer at approximately 9-10 by co-addition of a dilute HCI solution.

e Stir vigorously at 0 °C until the reaction is complete as monitored by TLC.
e Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
o Separate the layers and extract the aqueous layer with dichloromethane (2 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (Eluent:
Dichloromethane/Methanol/Acetic acid gradient) to yield Acid-PEG5-C2-Boc.

Expected Yield: 60-75%
Part 1: Alkylation

Materials:
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Molar Mass ( g/mol .
Reagent Quantity Moles (mmol)

)

Intermediate 1 337.42 5.00¢g 14.81

Sodium hydride (NaH,

60% dispersion in 24.00 0.65¢g 16.29
mineral oil)
tert-Butyl
195.04 2.40 mL 16.29
bromoacetate
Anhydrous
100 mL

Tetrahydrofuran (THF)

Procedure:

» To a solution of Intermediate 1 (5.00 g, 14.81 mmol) in anhydrous THF (100 mL) under an
inert atmosphere (e.g., Argon), add sodium hydride (0.65 g, 16.29 mmol) portion-wise at O
°C.

e Stir the mixture at 0 °C for 30 minutes.

e Add tert-butyl bromoacetate (2.40 mL, 16.29 mmol) dropwise to the reaction mixture.

 Allow the reaction to warm to room temperature and stir for 12-16 hours.

e Quench the reaction by the slow addition of water.

o Extract the product with ethyl acetate (3 x 50 mL).

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude tert-butyl ester intermediate. This is
often used in the next step without further purification.

Part 2: Hydrolysis

Materials:
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Reagent Quantity

Crude tert-butyl ester intermediate From previous step

Trifluoroacetic acid (TFA) 20 mL

Dichloromethane (DCM) 20 mL
Procedure:

Dissolve the crude tert-butyl ester intermediate in a 1:1 mixture of DCM and TFA (40 mL
total).

 Stir the solution at room temperature for 2-4 hours.
* Remove the solvent and excess TFA under reduced pressure.
o Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.

» Purify the crude product by column chromatography on silica gel (Eluent:
Dichloromethane/Methanol/Acetic acid gradient) to yield Acid-PEG5-C2-Boc.

Expected Overall Yield (Method B): 50-65%

Characterization Data

The final product should be characterized by NMR spectroscopy and mass spectrometry to
confirm its identity and purity.

Table of Expected Characterization Data:
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Technique

Expected Results

1H NMR (400 MHz, CDClIs)

0 (ppm): 4.08 (s, 2H, -O-CH2-COOH), 3.70-3.55
(m, 20H, PEG backbone), 3.52 (t, J=5.2 Hz, 2H,
-CH2-NH-), 3.35 (q, J=5.2 Hz, 2H, -CH2-NH-),
1.44 (s, 9H, Boc -C(CHs3)3)

13C NMR (101 MHz, CDCls)

0 (ppm): 172.5 (-COOH), 156.1 (Boc C=0), 79.2
(Boc -C(CHs)3), 71.3, 70.6, 70.5, 70.3, 70.0,
69.1 (PEG backbone), 40.4 (-CH2-NH-), 28.4
(Boc -CHs)

Mass Spectrometry (ESI+)

m/z: [M+H]* calculated for C1sH3sNOo™: 410.24;
found: 410.24. [M+Na]* calculated for
Ci1sH3sNNaOs™*: 432.22; found: 432.22

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of

Acid-PEG5-C2-Boc.

© 2025 BenchChem. All rights reserved.

8/10 Tech Support


https://www.benchchem.com/product/b15620533?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620533?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis

Starting Material:
Amino-PEG5-Alcohol

:

Step 1: Boc Protection

i

Workup & Purification
(Extraction, Chromatography)

:

Step 2: Oxidation/Alkylation

:

Final Workup & Purification
(Extraction, Chromatography)

Analysis

Characterization:
- NMR (H, 3C)
- Mass Spectrometry

Purity Assessment:
- HPLC

Final Product:
cid-PEG5-C2-Boc

final_product

Click to download full resolution via product page

Caption: General experimental workflow.
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Conclusion

This technical guide provides a detailed framework for the synthesis of Acid-PEG5-C2-Boc, a
critical component in the construction of PROTACSs. By following the outlined protocols and
utilizing the provided characterization data as a reference, researchers can confidently produce
this versatile linker for applications in targeted protein degradation and drug discovery. Careful
execution of the experimental procedures and purification steps is essential to obtain a high-
purity product.

 To cite this document: BenchChem. [A Technical Guide to the Chemical Synthesis of Acid-
PEG5-C2-Boc]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15620533#chemical-synthesis-of-acid-peg5-c2-boc-
starting-materials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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